Polaprezinc, chemically known as N-(3-aminopropionyl)-L-histidinato zinc, is a chelate compound composed of zinc and L-carnosine. [] It is classified as a gastroprotective agent due to its documented protective effects on gastric mucosa. [] Polaprezinc has been a subject of extensive scientific research, primarily focusing on its cytoprotective, antioxidant, and anti-inflammatory properties. [, , , , , , , , ]
Polaprezinc is synthesized from zinc and L-carnosine, a dipeptide composed of the amino acids beta-alanine and histidine. The combination of these components enhances the bioavailability of zinc, making it more effective in therapeutic applications compared to zinc alone.
Polaprezinc is classified as a pharmaceutical compound used in dietary supplementation and therapeutic interventions. It falls under the category of mucosal protectants and is often utilized in clinical settings for its protective effects against oxidative stress and inflammation.
The synthesis of Polaprezinc involves several steps that typically include the reaction of zinc salts with L-carnosine under controlled conditions. Various methods have been documented, including:
The synthesis process may include purification steps such as spray drying to isolate the final product effectively. The purity of Polaprezinc is often assessed using High-Performance Liquid Chromatography (HPLC), ensuring that the final product meets pharmaceutical standards .
Polaprezinc has a complex molecular structure that can be represented as a coordination compound where zinc ions are chelated by L-carnosine. The molecular formula can be expressed as for L-carnosine, with zinc incorporated into its structure.
Polaprezinc undergoes various chemical reactions that are crucial for its therapeutic effects. For instance, it can react with hydrochloric acid to form soluble complexes that enhance its bioavailability in biological systems .
The stability of Polaprezinc in different pH environments is significant, particularly in acidic conditions typical of gastric environments. This stability ensures that it can effectively reach target sites within the gastrointestinal tract.
Polaprezinc's mechanism of action primarily involves its role as a mucosal protective agent. It works by:
Research indicates that Polaprezinc significantly upregulates key proteins involved in osteogenesis, such as RUNX2 and NFATc1, which are critical for bone formation and remodeling .
Relevant studies demonstrate that Polaprezinc maintains its efficacy across various formulations intended for oral administration .
Polaprezinc has several scientific uses, including:
Polaprezinc (zinc-L-carnosine complex) emerged from collaborative research between Hamari Chemicals Co., Ltd. and Zeria Pharmaceutical Co., Ltd. in Japan. The foundational patent (WO9015616) filed in 1989 covered its use for gastric ulcer treatment, marking the first global intellectual property claim for this compound [1] [2]. Subsequent patents expanded its applications: JP4802470B2 (2004) addressed liver fibrosis, while JP2017002045A (2016) protected an orally disintegrating tablet formulation [2] [3]. In China, the compound patent remained unclaimed until 2012 when Jilin Broadwell Pharmaceutical Co., Ltd. launched the first generic polaprezinc drug approved by the State Food and Drug Administration. By 2016, Chinese patents covered novel formulations and methods of use, reflecting intensified regional development [2] [3].
Table 1: Key Patents in Polaprezinc Development
Year | Patent Number | Primary Claim | Jurisdiction |
---|---|---|---|
1989 | WO9015616 | Gastric ulcer treatment | International (WIPO) |
2004 | JP4802470B2 | Liver fibrosis therapy | Japan |
2016 | JP2017002045A | Orally disintegrating tablets | Japan |
2016 | CN103319413B | Crystal forms and formulations | China |
The synthesis of polaprezinc (chemical name: catena-(S)-[µ-[N(α)-(3-aminopropionyl)histidinato(2−)N¹,N²,O:Nτ]-zinc) involves two critical stages: L-carnosine synthesis and zinc complexation [1] [3]. The initial step converts β-alanine and L-histidine into L-carnosine via a multi-step process:
Critical process parameters include:
Polaprezinc’s low solubility in gastrointestinal fluids necessitates advanced formulation approaches to improve dissolution and bioavailability. Key strategies include:
Granular Systems
Japanese granules incorporate mannitol (diluent), povidone K-30 (binder), and cyclodextrin (solubilizer) to enhance dispersion. Pre-gelatinized starch and disaccharides (trehalose, maltitol) improve stability and mouthfeel. Ethanol-water mixtures facilitate kneading during granulation, yielding particles with >85% dissolution efficiency within 30 minutes [3].
Mucoadhesive Films
For oral mucositis, hydroxypropyl cellulose (HPC)-based films (20 × 30 mm) incorporate 18.75 mg polaprezinc (≈20% w/w). HPC’s high tensile strength accommodates this drug load while maintaining flexibility. Films adhere to mucosal surfaces for >30 minutes, enabling localized zinc release. Near-infrared spectroscopy (MicroNIR™) enables rapid quality control of drug distribution homogeneity [7].
Combination Therapies
Co-administration with proton pump inhibitors (PPIs) accelerates ulcer healing post-endoscopic submucosal dissection by synergistically enhancing mucosal defense mechanisms. In vitro studies confirm antibiotic synergy with clarithromycin, levofloxacin, and ceftazidime, where polaprezinc reduces minimum inhibitory concentrations (MICs) by 4–8-fold against Helicobacter pylori [2] [3] [8].
Table 2: Bioavailability-Enhancing Formulation Technologies
Technology | Key Components | Function | Target Outcome |
---|---|---|---|
Granules | Mannitol, cyclodextrin, maltitol | Solubilization, taste masking | Rapid dissolution in gastric fluid |
Mucoadhesive films | Hydroxypropyl cellulose (HPC) | Localized adhesion, sustained release | Targeted oral mucosal delivery |
Antibiotic synergy | Clarithromycin, levofloxacin | Urease inhibition, membrane disruption | Enhanced H. pylori eradication |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7